5-Methoxy-2-nitrosophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-6(8-10)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFLAJNUZQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065674 | |
| Record name | Phenol, 5-methoxy-2-nitroso- | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13895-38-0 | |
| Record name | 5-Methoxy-2-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13895-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Methoxy-2-nitrosophenol | |
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| Record name | 5-Methoxy-2-nitrosophenol | |
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| Record name | Phenol, 5-methoxy-2-nitroso- | |
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| Record name | Phenol, 5-methoxy-2-nitroso- | |
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| Record name | 4-Nitrosoresorcinol 1-Monomethyl Ether | |
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| Record name | 5-METHOXY-2-NITROSOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF4SH3Z89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Iii. Tautomeric and Conformational Dynamics of 5 Methoxy 2 Nitrosophenol
Investigation of Nitroso-Quinonemonooxime Tautomeric Equilibrium
5-Methoxy-2-nitrosophenol exists as a dynamic equilibrium between two tautomeric forms: the nitrosophenol form and the quinone-monooxime form. This equilibrium is a fundamental characteristic of ortho-nitrosophenols and is subject to influence by both internal molecular features and external environmental conditions.
The position of the tautomeric equilibrium for this compound is markedly dependent on the solvent. researchgate.net The stability of each tautomer is influenced by the polarity of the surrounding medium. Generally, an increase in solvent polarity tends to favor the tautomer with a larger dipole moment. The quinone-monooxime form is typically more polar than the nitrosophenol form; therefore, polar solvents are expected to stabilize the quinonoid structure, shifting the equilibrium in its favor. ic.ac.uk Conversely, non-polar solvents would favor the less polar nitrosophenol tautomer. This solvent-dependent equilibrium demonstrates that the relative energies of the tautomers are sensitive to solute-solvent interactions. researchgate.net Theoretical models and experimental observations on similar systems show that increasing the dielectric constant of the solvent can decrease the energy barrier for tautomerization. researchgate.netnih.gov
| Solvent Type | Relative Polarity | Favored Tautomer | Anticipated Spectroscopic Shift |
|---|---|---|---|
| Non-polar (e.g., Hexane) | Low | Nitrosophenol | Absorption maxima characteristic of the phenol (B47542) form |
| Polar Aprotic (e.g., DMSO) | High | Quinone-monooxime | Shift in absorption maxima towards the quinonoid form |
| Polar Protic (e.g., Ethanol) | High | Quinone-monooxime | Shift in absorption maxima towards the quinonoid form, potential for H-bonding with solvent |
A key structural feature of this compound is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the nitroso group. researchgate.net This type of hydrogen bond is characteristic of ortho-substituted nitrosophenols and contributes significantly to the stability of the nitrosophenol tautomer. learncbse.invedantu.com The formation of this internal six-membered ring structure reduces the molecule's energy. However, it has been shown that despite the presence of this strong internal hydrogen bond, the tautomeric equilibrium still exists. researchgate.net This finding is significant because it indicates that the intramolecular hydrogen bond, while a strong stabilizing force, is not sufficient to completely prevent the proton transfer required for tautomerization to the quinone-monooxime form. researchgate.net The presence of a methoxy (B1213986) group on the ring can further influence the strength of this hydrogen bond. cdnsciencepub.com
Analysis of Conformational Landscapes and Rotational Isomerism
Beyond tautomerism, the dynamics of this compound also involve conformational changes, primarily related to the rotation of its functional groups. These rotations give rise to different spatial arrangements of the atoms, known as conformers or rotamers.
The most stable conformation of the nitrosophenol tautomer is a planar or near-planar structure, which is enforced by the intramolecular hydrogen bond between the hydroxyl and nitroso groups. This hydrogen bond restricts the rotation of the nitroso (-NO) and hydroxyl (-OH) groups relative to each other. However, rotational isomerism can still occur around the C-O bond of the methoxy group and the C-N bond of the nitroso group, although the latter is significantly hindered. The methoxy group can be oriented either towards or away from the nitroso group, leading to different conformers with distinct energy levels. Computational studies on related substituted phenols are often used to identify the most stable conformers and the energy differences between them.
The conversion between different conformers requires overcoming specific energy barriers, known as rotational barriers. For this compound, the most significant rotational barrier is associated with the C-N bond of the nitroso group. The intramolecular hydrogen bond creates a high degree of double-bond character in the C-N bond, which substantially increases the energy required for rotation. Breaking this hydrogen bond is a prerequisite for the rotation of the nitroso group, making its rotational barrier significantly high. The rotational barrier for the methoxy group's C-O bond is considerably lower, allowing for more facile interconversion between its rotational isomers at room temperature. The study of rotational barriers in sterically hindered phenols provides a framework for understanding these energetic landscapes. jst.go.jp
| Rotation Axis | Involved Groups | Primary Stabilizing/Destabilizing Factor | Relative Barrier Height |
|---|---|---|---|
| C-N | Nitroso (-NO) Group | Intramolecular H-bond, partial double-bond character | High |
| C-O | Hydroxyl (-OH) Group | Intramolecular H-bond | High (coupled with C-N rotation) |
| C-O | Methoxy (-OCH₃) Group | Steric hindrance with adjacent groups | Low |
Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methoxy 2 Nitrosophenol
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are instrumental in identifying the specific functional groups present in 5-Methoxy-2-nitrosophenol by detecting their characteristic vibrational frequencies.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides a unique pattern of absorption bands, each corresponding to a specific type of molecular vibration. For this compound, IR spectroscopy is crucial for confirming the presence of its key functional groups.
The phenolic hydroxyl (-OH) group gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening attributable to intermolecular hydrogen bonding. The precise position and shape of this band can be influenced by concentration and the physical state of the sample. The vibrations of the aromatic ring are observed as a series of bands, including C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.
The methoxy (B1213986) (-OCH₃) group is identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O (ether) stretching band. researchgate.net The nitroso (-N=O) group, a defining feature of the molecule, exhibits a characteristic stretching vibration. In monomeric C-nitroso compounds, the N=O stretching frequency is typically found in the 1539-1621 cm⁻¹ range. baranlab.org However, aromatic nitroso compounds can exist as dimers, which alters this vibrational frequency. baranlab.orgat.ua
Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Methoxy -CH₃ | C-H Stretch | 2850 - 2960 |
| Nitroso -N=O (monomer) | N=O Stretch | 1539 - 1621 |
| Aromatic C=C | C=C Ring Stretch | 1450 - 1600 |
| Methoxy C-O | C-O Stretch | 1000 - 1300 |
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations of the aromatic ring that may be weak or absent in the IR spectrum.
For this compound, Raman spectroscopy can provide valuable data on the aromatic ring's "breathing" modes and other skeletal vibrations. Furthermore, it is a powerful tool for studying the potential dimerization of the nitroso group. Due to symmetry selection rules, the asymmetric stretching vibration of the N-O bonds in Z-dimers of nitrosoaromatics is often weak or inactive in Raman spectra, in contrast to its appearance in IR spectra. at.ua This difference allows for a more detailed structural analysis of the compound's state in solid or solution phases.
Table 2: Comparison of IR and Raman Activity for Key Vibrations
| Vibrational Mode | IR Activity | Raman Activity | Notes |
|---|---|---|---|
| -OH Stretch | Strong | Weak | Highly polar bond, strong dipole change. |
| Aromatic Ring Breathing | Weak/Inactive | Strong | Symmetric vibration, large polarizability change. |
| -N=O Stretch (monomer) | Strong | Strong | Both IR and Raman active. |
| Dimer N-O Asymmetric Stretch | Strong | Weak/Inactive | Useful for identifying dimer formation. at.ua |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the phenolic proton.
The three protons on the aromatic ring are chemically non-equivalent and will appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). pdx.educsustan.edu Their specific chemical shifts and splitting patterns (multiplicity) are determined by their position relative to the electron-withdrawing nitroso group and the electron-donating hydroxyl and methoxy groups. The proton ortho to the nitroso group is expected to be the most deshielded (shifted furthest downfield). The splitting patterns—doublets and a doublet of doublets—arise from spin-spin coupling with adjacent protons, and the magnitude of the coupling constants (J) provides information about their relative positions (ortho, meta).
The methoxy group (-OCH₃) protons will appear as a sharp singlet, as they have no adjacent protons to couple with, typically in the range of δ 3.7-4.0 ppm. The phenolic hydroxyl (-OH) proton gives a signal that can be broad and its chemical shift is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding effects. organicchemistrydata.orghw.ac.uk
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to -NO) | ~7.5 - 7.8 | Doublet (d) | 1H |
| Aromatic H (ortho to -OH) | ~6.8 - 7.1 | Doublet of Doublets (dd) | 1H |
| Aromatic H (ortho to -OCH₃) | ~6.5 - 6.7 | Doublet (d) | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |
| Phenolic (-OH) | Variable (e.g., 5.0 - 10.0) | Singlet (s, often broad) | 1H |
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since this compound has seven chemically distinct carbon atoms, its ¹³C NMR spectrum is expected to show seven unique signals.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.org The six aromatic carbons will resonate in the typical downfield region of δ 100-160 ppm. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C-OH, C-NO, C-OCH₃) will be the most deshielded and appear at the lower end of this range. The carbon of the methoxy group is an sp³-hybridized carbon and will appear significantly upfield, typically around δ 55-60 ppm. beilstein-journals.org The specific assignments can be confirmed using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-OH | ~155 - 160 |
| C-OCH₃ | ~150 - 155 |
| C-NO | ~140 - 145 |
| Aromatic CH | ~100 - 125 (3 signals) |
| -OCH₃ | ~55 - 60 |
Nitrogen (¹⁵N) NMR spectroscopy is a highly specialized technique that is particularly valuable for characterizing the nitrogen-containing functional group in this compound. A key structural feature of o-nitrosophenols is their existence in a tautomeric equilibrium with the corresponding p-quinone monooxime form. ¹⁵N NMR is an excellent tool for investigating this equilibrium because the nitrogen chemical shift is exquisitely sensitive to its chemical environment.
The ¹⁵N chemical shift ranges for the nitroso (-N=O) and oxime (=N-OH) functionalities are well-separated and distinct. wikipedia.org The nitrogen nucleus in a C-nitroso group is highly deshielded and resonates at a very high frequency, with reported chemical shift ranges from approximately 418 to 913 ppm. researchgate.net In contrast, the nitrogen in an oxime group is significantly more shielded, with a chemical shift range of approximately 360 to 410 ppm. science-and-fun.de
The presence of signals in both of these regions in the ¹⁵N NMR spectrum would provide conclusive evidence for the existence of the tautomeric equilibrium in solution. The relative integration of these signals could also be used to determine the equilibrium constant and understand how factors like solvent and temperature influence the position of the equilibrium.
Table 5: Characteristic ¹⁵N NMR Chemical Shift Ranges for Tautomeric Forms
| Tautomeric Form | Nitrogen Moiety | Characteristic Chemical Shift Range (δ, ppm, rel. to CH₃NO₂) |
|---|---|---|
| Nitroso-phenol | C-Nitroso (-N=O) | ~418 - 913 researchgate.net |
| Quinone-oxime | Oxime (=N-OH) | ~360 - 410 science-and-fun.de |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, typically 70 eV. This process generates a molecular ion (M⁺•) and extensive fragmentation, providing a characteristic "fingerprint" for the compound that aids in structural elucidation.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight of approximately 153.14 g/mol . echemi.com The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for aromatic, methoxy, hydroxyl, and nitroso functional groups can be predicted. libretexts.org
α-Cleavage: The bond adjacent to the oxygen of the methoxy group can cleave, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable ion.
Loss of Nitroso Group: A characteristic fragmentation for nitroso compounds is the loss of a nitric oxide radical (•NO, 30 Da). nih.gov
Loss of Carbon Monoxide: Phenolic compounds can undergo fragmentation involving the loss of carbon monoxide (CO, 28 Da) from the ring structure.
Loss of Formaldehyde (B43269): The methoxy group can facilitate the loss of formaldehyde (CH₂O, 30 Da).
The study of nitrosophenol tautomerism is also possible, as the compound can exist in equilibrium with its quinone monoxime tautomer. These two forms, while having the same mass, would likely produce distinct fragmentation patterns in EI-MS due to their different bonding arrangements, allowing for their differentiation in the gas phase.
Table 1: Predicted EI-MS Fragmentation for this compound
| m/z Value (Hypothetical) | Proposed Ion Structure | Neutral Loss |
| 153 | [C₇H₇NO₃]⁺• (Molecular Ion) | - |
| 138 | [M - CH₃]⁺ | •CH₃ (15 Da) |
| 123 | [M - NO]⁺ | •NO (30 Da) |
| 123 | [M - CH₂O]⁺ | CH₂O (30 Da) |
| 95 | [M - NO - CO]⁺ | •NO + CO (58 Da) |
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules in solution without causing significant fragmentation. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, making it highly suitable for characterizing this compound in aqueous media. nih.gov The phenolic hydroxyl group can be easily deprotonated in negative ion mode, especially under basic conditions, while the nitrogen and oxygen atoms can be protonated in positive ion mode under acidic conditions.
ESI-MS is crucial for studying the compound's behavior in solution, such as its acid-base properties. The technique can also detect various adducts formed with solvent or salt ions. uni.lu
Table 2: Predicted ESI-MS Adducts and Ions for this compound
| Adduct/Ion Type | Formula | Predicted m/z |
| Protonated Molecule | [M+H]⁺ | 154.04987 |
| Deprotonated Molecule | [M-H]⁻ | 152.03531 |
| Sodium Adduct | [M+Na]⁺ | 176.03181 |
| Ammonium Adduct | [M+NH₄]⁺ | 171.07641 |
| Potassium Adduct | [M+K]⁺ | 192.00575 |
Data sourced from predicted values. uni.lu
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to establish parent-daughter ion relationships, providing definitive structural confirmation. ijcap.in In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion of this compound generated by ESI) is mass-selected in the first analyzer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting product ions are analyzed in a second mass analyzer. nih.gov
The fragmentation pathways observed in MS/MS provide detailed structural information. For the [M+H]⁺ ion of this compound (m/z 154), expected fragmentation could include the neutral loss of water (H₂O), nitric oxide (NO), or formaldehyde (CH₂O). nih.gov Analyzing these specific losses helps confirm the presence and connectivity of the hydroxyl, nitroso, and methoxy functional groups. This technique is invaluable for identifying the compound in complex mixtures or for confirming the structure of reaction products. mdpi.com
Table 3: Hypothetical MS/MS Fragmentation of the [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Inferred Structural Feature |
| 154.05 | 136.04 | H₂O (18.01 Da) | Presence of hydroxyl group |
| 154.05 | 124.04 | NO (30.01 Da) | Presence of nitroso group |
| 154.05 | 124.02 | CH₂O (30.03 Da) | Presence of methoxy group |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact molecular geometry.
An XRD analysis of this compound would confirm the planarity of the benzene (B151609) ring and provide precise measurements for the C-N, N=O, C-O, and O-H bonds. Crucially, it would establish the dominant tautomeric form (nitrosophenol vs. quinone monoxime) present in the crystal lattice. Furthermore, XRD reveals intermolecular interactions, such as hydrogen bonding (e.g., between the phenolic hydrogen and a nitroso oxygen of a neighboring molecule) and π-π stacking, which govern the crystal packing and influence the material's bulk properties.
Table 4: Information Obtainable from Single-Crystal XRD Analysis
| Parameter | Significance for this compound |
| Unit Cell Dimensions | Defines the basic repeating unit of the crystal. |
| Space Group | Describes the symmetry of the crystal lattice. |
| Atomic Coordinates | Provides the precise 3D position of every atom. |
| Bond Lengths & Angles | Confirms molecular connectivity and geometry. |
| Tautomeric Form | Unambiguously identifies the solid-state tautomer. |
| Intermolecular Forces | Reveals hydrogen bonding and other packing interactions. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground state to a higher energy orbital. libretexts.org The structure of this compound contains several features that give rise to a characteristic UV-Vis spectrum.
The molecule possesses two main types of electronic transitions:
π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are associated with the aromatic ring and the nitroso group (-N=O) and typically result in strong absorption bands at shorter wavelengths (e.g., < 300 nm). cutm.ac.in
n → π* (n to pi-star) transitions: These lower-energy transitions involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to a π* antibonding orbital. pharmatutor.org The n → π* transition of the nitroso chromophore is particularly significant and is expected to produce a weak absorption band at a longer wavelength, potentially in the visible region, which could impart color to the compound. uzh.ch
The hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, modifying the absorption of the primary chromophores (aromatic ring, nitroso group) and typically causing a bathochromic (red) shift to longer wavelengths. The position and intensity of these absorption bands are sensitive to solvent polarity and pH, which can be used to study the compound's electronic environment and acid-base equilibria.
According to the Beer-Lambert Law, absorbance is directly proportional to the concentration of the analyte. This relationship allows UV-Vis spectroscopy to be used as a simple and effective method for quantifying the concentration of this compound in solution by measuring the absorbance at its wavelength of maximum absorption (λmax).
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Associated Structural Feature | Expected Wavelength/Energy |
| π → π | π → π | Aromatic Ring, Nitroso Group | High Energy / Short Wavelength |
| n → π | n → π | Nitroso Group, Oxygen Atoms | Low Energy / Long Wavelength |
V. Computational Chemistry and Theoretical Investigations of 5 Methoxy 2 Nitrosophenol
Quantum Chemical Methodologies
A range of quantum chemical methods, from computationally intensive ab initio calculations to faster semi-empirical approaches, have been employed to study nitrosophenol systems. These methods provide a hierarchical approach to modeling molecular systems, balancing accuracy with computational cost.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. They form the foundation of quantum chemical calculations.
Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for understanding molecular structure and properties. Studies on the tautomeric equilibrium between nitrosophenol and quinone monooxime forms have utilized the Hartree-Fock method with basis sets such as 6-31G and 6-31G*. researchgate.net For a series of ortho- and para-substituted nitrosophenols, including 5-methoxy derivatives, HF calculations have been used to determine the relative stabilities of the tautomers. researchgate.net These calculations indicate that for substituted 2-nitrosophenols, the phenolic form is generally more stable, and the stability is influenced by the nature and position of the substituents. researchgate.net
Møller-Plesset (MP) Perturbation Theory: To improve upon the Hartree-Fock method, which neglects electron correlation, Møller-Plesset perturbation theory is often applied. fiveable.mewikipedia.org This theory treats electron correlation as a perturbation to the HF Hamiltonian, with corrections calculated at different orders (MP2, MP3, MP4, etc.). fiveable.mewikipedia.orgq-chem.comq-chem.com MP2, the second-order correction, is a widely used method that captures a significant portion of the correlation energy and is effective for describing dispersion interactions. fiveable.mesmu.edu For closely related molecules like 2-nitrosophenol, calculations have been performed up to the MP4/6-311G*//MP2/6-31G** level of theory to accurately correct for electron correlation and refine the relative energies of tautomers and transition states. researchgate.net Such high-level calculations provide more reliable energy barriers and equilibrium geometries compared to the HF method alone. researchgate.net
| Ab Initio Method | Key Features | Typical Application for Nitrosophenols |
| Hartree-Fock (HF) | Solves the Schrödinger equation for a single Slater determinant; neglects electron correlation. | Geometry optimization, determination of relative stabilities of tautomers (e.g., using 6-31G* basis set). researchgate.net |
| Møller-Plesset (MP2, MP3, MP4) | Adds electron correlation effects as a perturbation to the HF energy. fiveable.meq-chem.comq-chem.com | Refinement of energies, calculation of more accurate energy barriers for tautomerization and rotation. researchgate.net |
Density Functional Theory has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.
The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, is commonly used in conjunction with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p). researchgate.netinpressco.comnih.gov This combination has proven effective for calculating the structural, electronic, and thermochemical properties of various organic compounds, including substituted phenols. researchgate.netimist.maucc.edu.gh For nitrosophenols, DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine the energies of different isomers and tautomers. researchgate.net Experimental results for the tautomerization of nitrosophenols, including 5-methoxy-2-nitrosophenol, have shown good agreement with the outcomes of DFT computations. researchgate.net Time-dependent DFT (TD-DFT) is also employed to analyze electronic absorption spectra and calculate excited state properties. ucc.edu.gh
| DFT Functional/Basis Set | Description | Application to Substituted Phenols |
| B3LYP/6-31G(d) | A popular hybrid functional with a double-zeta basis set including polarization functions. researchgate.netinpressco.com | Geometry optimization, calculation of electronic properties, analysis of reaction mechanisms. nih.gov |
| B3LYP/6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions on both heavy atoms and hydrogens. | High-accuracy calculations of energies, electronic spectra (TD-DFT), and properties for systems with potential charge separation. ucc.edu.gh |
Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. uomustansiriyah.edu.iquni-muenchen.dewikipedia.org This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. nih.gov
The most common semi-empirical methods, such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model 3), are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deucsb.edumpg.de They differ primarily in their parameterization strategy. uni-muenchen.deucsb.edu PM3, for instance, was parameterized to reproduce a wide range of molecular properties and is often used for rapid geometry optimization and calculation of heats of formation for organic molecules. ucsb.eduresearchgate.net While less accurate than higher-level methods, they are valuable for initial conformational searches and for studying large systems where other methods would be computationally prohibitive. For example, the AM1 method has been successfully used to study tautomeric equilibria in other substituted aromatic systems.
| Semi-Empirical Method | Basis of Method | Typical Use Case |
| MNDO | Modified Neglect of Diatomic Overlap; parameterized using atomic spectroscopic data. ucsb.edu | Initial calculations of molecular geometries and heats of formation. |
| AM1 | Austin Model 1; an improvement on MNDO with modified core-core repulsion. ucsb.edu | Study of geometries and reaction pathways for organic molecules, including those with hydrogen bonds. |
| PM3 | Parametric Model 3; a reparameterization of AM1 based on a larger set of molecular data. ucsb.eduresearchgate.net | Rapid geometry optimization, conformational analysis, and property estimation for a broad range of organic compounds. researchgate.net |
Electronic Structure Analysis
Theoretical calculations provide detailed information about the electronic structure of this compound, which is key to understanding its reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.comwikipedia.org
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. taylorandfrancis.comresearchgate.net
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater tendency to accept electrons. taylorandfrancis.comresearchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. wuxiapptec.comnih.gov A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net
For this compound, the electron-donating methoxy (B1213986) group is expected to raise the energy of the HOMO, while the electron-withdrawing nitroso group will lower the energy of the LUMO. This combined effect likely results in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. imist.mawuxiapptec.com The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively.
| Orbital | Significance | Predicted Influence of Substituents in this compound |
| HOMO | Electron-donating capability (Nucleophilicity). youtube.com | Energy is raised by the electron-donating methoxy group. |
| LUMO | Electron-accepting capability (Electrophilicity). youtube.com | Energy is lowered by the electron-withdrawing nitroso group. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability. nih.gov | Expected to be relatively small, indicating higher reactivity. |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the molecule's electron density and is invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.netchemrxiv.org
The different colors on an MEP map represent varying electrostatic potential values:
Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen and nitrogen. researchgate.netwolfram.com
Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack. researchgate.netwolfram.com
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show significant negative potential (red regions) localized around the oxygen atoms of the nitroso group and the phenolic hydroxyl group. imist.maresearchgate.net These sites represent the most likely locations for interaction with electrophiles, such as protonation. The distribution of positive potential would indicate areas susceptible to attack by nucleophiles. This detailed mapping of the electronic landscape provides a clear and predictive picture of the molecule's reactive behavior. researchgate.netresearchgate.net
Charge Distribution and Substituent Electronic Effects
The electronic landscape of this compound is significantly influenced by the interplay of its three functional groups: the hydroxyl (-OH), the nitroso (-NO), and the methoxy (-OCH₃) groups, all attached to a benzene (B151609) ring. The distribution of electron density across the molecule is a result of the combined inductive and resonance effects of these substituents.
The methoxy group (-OCH₃) at position 5 acts primarily as a resonance electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can be delocalized into the aromatic π-system. elixirpublishers.comscirp.org This effect increases the electron density at the ortho and para positions relative to the methoxy group. Inductively, the oxygen in the methoxy group is electronegative and withdraws electron density through the sigma bond, but for substituents like -OCH₃, the resonance effect typically dominates. elixirpublishers.com
Conversely, the nitroso group (-NO) at position 2 is an electron-withdrawing group (EWG). It withdraws electron density from the aromatic ring through both a strong inductive effect (due to the electronegativity of nitrogen and oxygen) and a resonance effect. scirp.org The hydroxyl group (-OH) behaves similarly to the methoxy group, acting as a resonance electron donor and an inductive electron withdrawer.
Table 1: Predicted Electronic Effects and Charge Distribution on Key Atoms of this compound
| Atom/Group | Position | Primary Electronic Effect | Predicted Partial Charge |
|---|---|---|---|
| Hydroxyl (-OH) | C1 | Resonance Donor, Inductive Withdrawer | Oxygen: Negative |
| Nitroso (-NO) | C2 | Resonance Withdrawer, Inductive Withdrawer | Nitrogen: Positive; Oxygen: Negative |
| Methoxy (-OCH₃) | C5 | Resonance Donor, Inductive Withdrawer | Oxygen: Negative |
Theoretical Prediction of Spectroscopic Parameters
Computational quantum chemistry allows for the ab initio prediction of various spectroscopic parameters, providing valuable insights for the interpretation of experimental spectra.
Theoretical vibrational spectra for this compound can be calculated using methods like Density Functional Theory (DFT), often with functionals such as B3LYP. These calculations yield harmonic vibrational frequencies, infrared (IR) intensities, and Raman activities for each normal mode of the molecule. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data.
The predicted spectra for this compound would exhibit characteristic bands corresponding to its functional groups. Key vibrational modes include the O-H stretching of the phenol (B47542) group, the asymmetric and symmetric C-O-C stretching of the methoxy group, and the N=O stretching of the nitroso group. Vibrations of the aromatic ring, such as C-H stretching and ring breathing modes, are also prominent.
Table 2: Expected Characteristic Vibrational Frequencies for this compound from DFT Calculations
| Vibrational Mode | Functional Group | Typical Calculated Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|---|
| O-H Stretch | Phenol (-OH) | 3200-3600 | Strong | Weak/Medium |
| C-H Stretch | Aromatic | 3000-3100 | Medium | Strong |
| C-H Stretch | Methoxy (-CH₃) | 2850-3000 | Medium | Medium |
| N=O Stretch | Nitroso (-NO) | 1500-1620 | Strong | Medium |
| C=C Stretch | Aromatic Ring | 1400-1600 | Medium/Strong | Strong |
| C-O Stretch | Phenol (Ar-O) | 1200-1260 | Strong | Medium |
| C-O-C Asymmetric Stretch | Methoxy (Ar-O-CH₃) | 1210-1310 | Strong | Weak |
Theoretical Nuclear Magnetic Resonance (NMR) parameters can be accurately predicted using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. These calculations provide isotropic shielding values for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.
For this compound, the calculations would predict the chemical shifts for the aromatic protons, the methoxy protons, and the phenolic proton, as well as for all carbon atoms. The predicted shifts are highly sensitive to the electronic environment. For instance, the electron-donating methoxy group would cause an upfield shift (lower δ) for the protons and carbons at the ortho and para positions relative to it. The electron-withdrawing nitroso group would cause a downfield shift (higher δ) for adjacent nuclei. The phenolic -OH proton's chemical shift is particularly sensitive to intramolecular hydrogen bonding with the ortho-nitroso group and to solvent effects.
Table 3: Predicted Relative ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Influencing Substituent(s) | Expected Chemical Shift Environment |
|---|---|---|---|
| ¹H | Phenolic -OH | -NO (ortho) | Deshielded (downfield), dependent on H-bonding |
| ¹H | Aromatic H3 | -NO, -OH | Deshielded (downfield) |
| ¹H | Aromatic H4 | -OCH₃ | Shielded (upfield) |
| ¹H | Aromatic H6 | -OCH₃, -OH | Shielded (upfield) |
| ¹H | Methoxy -OCH₃ | - | Typical methoxy region, shielded |
| ¹³C | C1 | -OH | Deshielded (downfield) |
| ¹³C | C2 | -NO | Deshielded (downfield) |
Solvation Models and Environmental Effects on Molecular Properties
The properties of a polar molecule like this compound can be significantly altered by its surrounding environment. Computational solvation models are essential for simulating these effects.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium rather than as individual molecules. This approach creates a molecule-shaped cavity within the dielectric, and the solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This self-consistent reaction field (SCRF) method is computationally efficient for modeling bulk solvent effects.
Applications of PCM to this compound would allow for the calculation of its properties in various solvents. This is crucial for studying:
Thermodynamic Stability: Calculating the free energy of solvation to understand solubility and the relative stability of different tautomers (nitrosophenol vs. quinone monoxime) in solution. Studies on related nitrosophenols have shown that the tautomeric equilibrium can be solvent-dependent.
Electronic Properties: Investigating how the solvent's polarity affects the molecule's dipole moment and charge distribution. Generally, the dipole moment of a polar molecule increases in a polar solvent.
Spectroscopic Shifts: Predicting solvatochromic shifts in UV-Vis, IR, and NMR spectra. For example, PCM can help account for the solvent's influence on the chemical shift of the labile phenolic proton.
Comparing computational results from the gas phase (an isolated molecule in a vacuum) with those from the condensed phase (using a solvation model like PCM) is critical for understanding environmental effects.
Geometry: In the gas phase, the molecule's geometry is determined solely by intramolecular forces. In a polar solvent, the geometry may slightly adjust to maximize favorable interactions with the solvent's reaction field, particularly for flexible groups.
Electronic Structure: The charge distribution and dipole moment can differ significantly. The enhanced dipole moment in the condensed phase is a result of the stabilization of charge separation by the polar environment.
Relative Energies: The relative energies of different conformers or tautomers can be altered. A more polar tautomer (like a potential quinone monoxime form) would be preferentially stabilized by a polar solvent compared to a less polar tautomer, shifting the equilibrium. While some studies on other nitrophenols suggest that solvent effects on the fundamental electronic structure can be minimal, this is not a universal rule and depends on the specific interactions.
Vi. Chemical Reactivity and Mechanistic Studies of 5 Methoxy 2 Nitrosophenol
Oxidation Reactions
The nitroso group is susceptible to oxidation, typically yielding the corresponding nitro derivative. This transformation is a common pathway for aromatic nitroso compounds.
Pathways to Nitro Derivatives
The oxidation of a nitroso group (-NO) to a nitro group (-NO₂) is a well-established transformation in organic chemistry. For 5-Methoxy-2-nitrosophenol, this reaction would yield 5-Methoxy-2-nitrophenol. This conversion involves the addition of an oxygen atom to the nitrogen of the nitroso moiety. Various oxidizing agents can accomplish this, although specific studies on this compound are not extensively detailed in the provided literature. The general transformation is a key synthetic step, as nitro compounds are versatile intermediates in the synthesis of amines, dyes, and pharmaceuticals.
Photo-Oxidation Mechanisms in Aqueous Media
The photochemical degradation of aromatic compounds in aqueous environments is a significant area of environmental chemistry research. While direct studies on the photo-oxidation of this compound are limited, research on related nitrophenol compounds offers insights into potential mechanisms. For instance, the aqueous photo-oxidation of 2-methoxy-5-nitrophenol (B41512) (5-nitroguaiacol), an isomer of the corresponding nitro-derivative, has been investigated. acs.org Such reactions, typically initiated by UV light, can involve the formation of hydroxyl radicals (•OH) which then attack the aromatic ring, leading to a cascade of reactions that can result in ring-opening and the formation of smaller organic molecules and inorganic products like isocyanic acid (HNCO). acs.org During the photo-oxidation of nitrophenols, an initial enhancement in light absorptivity in the 410-460 nm wavelength region has been observed, followed by a subsequent reduction as the compound degrades. acs.org
Reduction Chemistry of the Nitroso Group
The nitroso group is readily reduced, most commonly to an amino group (-NH₂). This transformation is fundamental in synthetic organic chemistry, particularly for producing aromatic amines which are crucial building blocks.
Catalytic Hydrogenation to Amino Analogs
Catalytic hydrogenation is a highly efficient method for the reduction of nitroso and nitro groups to amines. rsc.org This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. google.com For the conversion of this compound to 5-Methoxy-2-aminophenol, a finely divided metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel would be employed. google.comncert.nic.in The reaction proceeds by the adsorption of the nitroso compound and hydrogen onto the catalyst surface, where the stepwise reduction to the amine occurs. Studies on the catalytic hydrogenation of related compounds, such as 2-methoxy-5-nitroaniline (B165355) and various nitrophenols, demonstrate the effectiveness of this method. rsc.orgresearchgate.net
Table 1: Common Catalysts and Conditions for Aromatic Nitro/Nitroso Group Reduction
| Catalyst | Hydrogen Source | Solvent | Typical Temperature |
|---|---|---|---|
| 5% Palladium on Carbon (Pd/C) | H₂ gas | Methanol / Water | Room Temperature |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Ethanol (B145695) / Acetic Acid | Room Temperature |
Chemical Reduction Strategies (e.g., using dithionite)
A variety of chemical reducing agents can convert aromatic nitroso groups to amines. Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive, safe, and effective reagent for this purpose. organic-chemistry.org It is particularly useful for its specificity in reducing nitro and nitroso groups while leaving other functional groups intact. asianpubs.org The reduction is typically carried out in a basic aqueous or mixed aqueous-organic solvent system. asianpubs.orgorgsyn.org The mechanism involves the transfer of electrons from the dithionite ion to the nitroso group, followed by protonation to yield the corresponding amine. This method provides a valuable alternative to catalytic hydrogenation, especially when metal catalysts might be poisoned by other functional groups in the molecule or when high-pressure equipment is not available. organic-chemistry.org
Aromatic Ring Reactions and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is controlled by the directing and activating/deactivating effects of the existing substituents.
The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups that donate electron density to the ring through resonance. minia.edu.eg This increased electron density makes the ring more susceptible to attack by electrophiles. lkouniv.ac.in Both groups are ortho, para-directors. libretexts.org Conversely, the nitroso (-NO) group is a deactivating group that withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. libretexts.org The nitroso group acts as a meta-director. libretexts.org
In this compound, the directing effects of the three groups are as follows:
-OH group (at C1): Directs incoming electrophiles to positions C2 (blocked), C4, and C6.
-NO group (at C2): Directs incoming electrophiles to positions C4 and C6 (meta positions).
-OCH₃ group (at C5): Directs incoming electrophiles to positions C4 and C6 (ortho positions).
Table 2: Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -OH (Hydroxyl) | C1 | Electron-donating (Resonance) | Strongly Activating | ortho, para |
| -NO (Nitroso) | C2 | Electron-withdrawing (Inductive & Resonance) | Deactivating | meta |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Methoxy-2-nitrophenol |
| 2-methoxy-5-nitrophenol (5-nitroguaiacol) |
| Isocyanic acid |
| 5-Methoxy-2-aminophenol |
| 2-methoxy-5-nitroaniline |
| Hydrogen |
| Palladium on carbon |
| Platinum |
| Nickel |
Photodegradation Kinetics and Product Formation
Limited specific experimental data is currently available in the peer-reviewed scientific literature regarding the photodegradation kinetics and phototransformation products of this compound in atmospheric waters. The following sections outline the expected photochemical behavior based on the known reactivity of related aromatic compounds, such as nitrophenols and other substituted phenols. It is important to note that this information is based on general principles and data from analogous compounds, and further experimental studies are required to fully elucidate the specific photochemical fate of this compound.
The direct photolysis of a chemical compound in atmospheric waters (e.g., cloud droplets, fog, and rain) is governed by its light absorption properties and the quantum yield of the photochemical reaction. For this compound, the aromatic ring, the nitroso group, and the methoxy group will all influence its absorption spectrum. Phenolic compounds and their derivatives are known to absorb solar radiation, particularly in the UVA and UVB regions of the spectrum, which can initiate photochemical reactions.
The rate of direct photolysis is influenced by several factors, including the solar irradiance at the Earth's surface, the depth of the water body, and the concentration of other light-absorbing species. The atmospheric lifetime of this compound due to direct photolysis would be dependent on these factors as well as its specific molar absorption coefficient and quantum yield, for which experimental data is not currently available. For comparison, the photolysis of some nitrophenols has been studied, and their atmospheric lifetimes can vary significantly depending on environmental conditions. uci.edu
Table 1: Expected Factors Influencing Direct Photolysis of this compound
| Factor | Description |
|---|---|
| Solar Irradiance | The intensity and spectral distribution of sunlight reaching the water surface. |
| Quantum Yield | The efficiency of the photochemical process, defined as the number of molecules undergoing reaction for each photon absorbed. |
| Molar Absorption Coefficient | A measure of how strongly the compound absorbs light at a particular wavelength. |
| Water Matrix | The presence of other dissolved or suspended substances that can absorb or scatter light. |
The phototransformation of this compound is anticipated to proceed through several pathways, leading to a variety of aromatic and non-aromatic products. Upon absorption of light, the molecule can be excited to a higher energy state, from which it can undergo various reactions.
Potential phototransformation pathways for this compound could include:
Transformation of the Nitroso Group: The nitroso group could be oxidized to a nitro group, reduced, or cleaved from the aromatic ring.
Modification of the Methoxy Group: The methoxy group could be demethylated to a hydroxyl group.
Ring Opening: The aromatic ring could undergo cleavage, leading to the formation of smaller, non-aromatic organic compounds.
Polymerization: Radical species formed during photolysis could lead to the formation of higher molecular weight products.
Without specific experimental data, the exact nature and distribution of these products remain speculative. Studies on the photolysis of other phenolic compounds have identified a range of products including hydroxylated derivatives, quinones, and carboxylic acids resulting from ring cleavage.
The pH of the atmospheric water is expected to have a significant influence on the photoreactivity of this compound. The phenolic hydroxyl group has a specific pKa value, and its state of protonation will change with pH. The deprotonated phenolate (B1203915) form is generally more electron-rich and can exhibit different light absorption characteristics and reactivity compared to the protonated phenol (B47542) form. mdpi.com
For many phenolic compounds, an increase in pH leads to a red-shift in the absorption spectrum (a shift to longer wavelengths) and an increase in the molar absorption coefficient. mdpi.com This can result in an enhanced rate of direct photolysis under solar irradiation. The quantum yield of the photoreaction may also be pH-dependent. Therefore, the atmospheric lifetime of this compound due to photolysis is expected to vary with the pH of the cloud or fog water.
Reactions with Reactive Oxygen Species
In addition to direct photolysis, this compound can be degraded in atmospheric waters through reactions with various reactive oxygen species (ROS), such as the hydroxyl radical (•OH), singlet oxygen (¹O₂), and ozone (O₃).
Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive and non-selective oxidant present in atmospheric waters. The reaction of •OH with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring or hydrogen abstraction from the hydroxyl or methoxy groups. The presence of both an activating hydroxyl group and a deactivating nitroso group on the aromatic ring of this compound will influence the position of •OH attack. The methoxy group is also an activating group. The reaction with •OH is expected to be a significant degradation pathway for this compound.
Singlet Oxygen (¹O₂): Singlet oxygen is another important oxidant in sunlit surface waters. It can react with electron-rich compounds, such as phenols. The reaction of ¹O₂ with phenols can lead to the formation of hydroperoxides and other oxygenated products. researchgate.net The reactivity of this compound with singlet oxygen will depend on its electron density and the accessibility of reactive sites.
Ozone (O₃): Ozone can react with phenolic compounds, particularly with the deprotonated phenolate form. The reaction rates are generally pH-dependent, increasing with higher pH due to the higher concentration of the more reactive phenolate. The reaction of ozone with phenols can lead to ring cleavage and the formation of smaller organic acids. The reaction of ozone with this compound is a potential, albeit likely slower, degradation pathway compared to the reaction with •OH.
Table 2: Summary of Expected Reactivity with Reactive Oxygen Species
| Reactive Species | Expected Reactivity | Potential Products |
|---|---|---|
| Hydroxyl Radical (•OH) | High | Hydroxylated derivatives, ring-opened products |
| Singlet Oxygen (¹O₂) | Moderate | Hydroperoxides, quinones |
| Ozone (O₃) | Low to Moderate (pH-dependent) | Ring-opened products (e.g., carboxylic acids) |
Further research is necessary to quantify the reaction rate constants and identify the specific products formed from the reactions of this compound with these reactive oxygen species in atmospheric waters.
Vii. Coordination Chemistry and Ligand Applications of 2 Nitrosophenols
Formation and Stability of Metal-Nitrosophenolato Complexes
Metal-nitrosophenolato complexes are typically formed by reacting a 2-nitrosophenol derivative with a metal salt. mdpi.com The stability of these complexes is notable; for instance, complexation with a metal can stabilize the 2-nitrosophenol ligand against the rearrangement, condensation, or oxidation that free 2-nitrosophenol compounds might undergo. nih.gov The resulting complexes, particularly with copper(II), are often highly colored and possess limited solubility in many common solvents. mdpi.com
Early investigations into the structure of metal-nitrosophenolato complexes could not definitively determine whether the metal atom coordinated to the nitrogen or the oxygen atom of the nitroso group. nih.gov However, subsequent analyses, including single-crystal X-ray diffraction, have confirmed that coordination occurs through the nitrogen atom of the nitroso group and the oxygen atom of the phenolate (B1203915) group. encyclopedia.pubnih.gov This creates a stable five-membered chelate ring with the metal center. The 2-nitrosophenolate ligand thus acts as a bidentate ligand, coordinating through one nitrogen and one oxygen atom.
The ligand itself is understood to exist in equilibrium between its nitrosophenol form and its tautomeric o-benzoquinone monoxime form. encyclopedia.pub Infrared spectroscopy studies have shown that the quinone-monoxime structure is generally favored. encyclopedia.pubmdpi.com Regardless of the dominant tautomer, the coordination to the metal ion proceeds via the phenolate oxygen and the nitrogen atom.
The electronic properties of metal complexes can be finely tuned by modifying the substituent groups on the 2-nitrosophenol ligand. The introduction of electron-donating or electron-withdrawing groups onto the aromatic ring alters the electron density on the donor atoms, thereby influencing the stability and reactivity of the resulting metal complex.
For example, in related iron(III) complexes with SalEen-type ligands, an electron-donating methoxy (B1213986) group was shown to lower the spin-crossover transition temperature (T₁/₂) by decreasing the energy gap between the t₂g and e_g orbitals. nih.gov Conversely, an electron-withdrawing nitro group increased this energy gap and raised the T₁/₂ value. nih.gov Applying this principle to 5-methoxy-2-nitrosophenol, the electron-donating methoxy group at the 5-position is expected to increase the electron density on the phenolate oxygen and the aromatic system. This can enhance the ligand's donor capacity, potentially leading to more stable complexes and influencing the electronic and magnetic properties of the coordinated metal center. The design of such ligands allows for the rational synthesis of complexes with tailored characteristics for applications in areas like catalysis and materials science. encyclopedia.pub
Structural Characteristics of Metal Complexes
The structural diversity of metal-nitrosophenolato complexes is a direct result of the coordination preferences of the central metal ion and the nature of the ligand itself.
Metal complexes of 2-nitrosophenols adopt several common geometries, largely dictated by the coordination number and electronic configuration of the metal ion. libretexts.org
Octahedral Geometry: Six-coordinate complexes are common, particularly for metals like cobalt(III) and iron(II/III). encyclopedia.pubmdpi.comnih.gov In many cases, two 2-nitrosophenolato ligands occupy the equatorial plane, with two other ligands (e.g., solvent molecules) in the axial positions. encyclopedia.pub
Square Planar Geometry: Four-coordinate complexes with a square planar geometry are typical for d⁸ metal ions such as palladium(II) and nickel(II) in certain environments. libretexts.orgresearchgate.net
The table below summarizes typical coordination geometries observed for metal-nitrosophenolato and related complexes.
| Metal Ion | Typical Coordination Number | Common Geometry | Notes |
| Copper(II) | 6 | Distorted Octahedral | Elongation of axial bonds due to the Jahn-Teller effect is common. encyclopedia.pubwikipedia.org |
| Iron(II) | 6 | Octahedral | Can exhibit spin-crossover behavior. nih.gov |
| Iron(III) | 6 | Octahedral | N₄O₂ coordination environment is common. nih.gov |
| Cobalt(III) | 6 | Octahedral | Forms stable tris-ligated complexes. encyclopedia.pub |
| Nickel(II) | 4 or 6 | Square Planar or Octahedral | Can form dimeric or polymeric structures. rsc.org |
| Palladium(II) | 4 | Square Planar | Typical for d⁸ metal ions. libretexts.org |
This table is generated based on data from provided text and general coordination chemistry principles.
The solid-state structures of metal-nitrosophenolato complexes are often influenced by the incorporation of solvent molecules (solvates) into the crystal lattice. These solvates, such as water or ethanol (B145695), can occupy vacant coordination sites on the metal center. encyclopedia.pub For instance, in a copper(II) bis(4-methyl-2-nitrosophenol) complex, an ethanol molecule was found to act as a solvate. encyclopedia.pub
Diverse Metal Ion Complexation (e.g., Copper(II), Iron(II/III), Cobalt(II/III), Nickel(II), Palladium(II))
2-nitrosophenol and its derivatives, including this compound, form stable complexes with a wide array of transition metal ions. encyclopedia.pubmdpi.com
Copper(II): This is the most extensively studied metal ion in complexation with 2-nitrosophenols. encyclopedia.pubnih.gov A complex of the specific ligand this compound with copper(II) has been prepared and characterized. rsc.org These complexes are typically formulated as Cu(L)₂, where L is the nitrosophenolate ligand. rsc.org They are often polymeric in the solid state but can form monomeric five-coordinate adducts with ligands like pyridine. rsc.org
Iron(II/III): Stable complexes with iron(II) are readily formed. mdpi.com Ferroverdins, for example, are naturally occurring iron(II)-nitrosophenolato complexes. researchgate.net Iron(III) complexes with related N/O donor ligands are also well-known and can exhibit interesting magnetic properties, such as spin-crossover, which can be influenced by substituents like methoxy groups. nih.gov
Cobalt(II/III): Cobalt ions also form stable complexes with 2-nitrosophenols. encyclopedia.pubmdpi.com Cobalt(III) typically forms stable, six-coordinate tris-complexes, such as Co(L)₃.
Nickel(II): Nickel(II) forms complexes of the type Ni(L)₂, which are often dimeric or polymeric in the solid state. rsc.org These complexes can also form monomeric, six-coordinate adducts with additional ligands like pyridine. rsc.org
Palladium(II): As a d⁸ metal, palladium(II) readily forms stable complexes with 2-nitrosophenols. encyclopedia.pubmdpi.com Consistent with its electronic configuration, Pd(II) complexes with bidentate N,O-donor ligands typically adopt a four-coordinate, square planar geometry. libretexts.orgresearchgate.net The high reactivity of Pd(II) towards donor ligands makes it a prime candidate for forming stable chelates with the nitrosophenolate system. hku.hk
Catalytic Applications of Metal-Nitrosophenolato Complexes
Metal complexes of 2-nitrosophenol derivatives are known to participate in various catalytic processes. These activities are generally attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates, thereby lowering the activation energy of reactions. The electronic properties of the nitrosophenol ligand, influenced by substituents such as the methoxy group, are expected to modulate the catalytic activity of the metal center. However, specific studies detailing these effects for this compound are scarce.
There is a lack of specific studies on the role of this compound metal complexes in organic transformation reactions. Generally, related metal-nitrosophenolato complexes have been investigated for their potential in catalyzing oxidation reactions. For instance, manganese complexes of nitrosonaphthol, a structurally related ligand, have been shown to catalyze the oxidation of phenols. These reactions often proceed in the presence of a co-catalyst or an oxygen source. The mechanism is thought to involve the formation of a high-valent metal-oxo species that acts as the primary oxidizing agent.
Due to the absence of research data, a data table for the catalytic activity of this compound complexes in organic transformations cannot be provided.
Similarly, the application of metal complexes of this compound in the epoxidation of alkenes has not been reported in the scientific literature. Research in this area has focused on other nitrosophenol derivatives, particularly nitrosonaphthols. For example, manganese-nitrosonaphtholato complexes have been explored for their ability to catalyze the epoxidation of various alkenes. These catalytic systems typically require an oxygen donor, such as iodosylbenzene, to generate the active oxidizing species. The reaction mechanism is believed to proceed through the transfer of an oxygen atom from the metal-oxo intermediate to the double bond of the alkene, forming the corresponding epoxide.
As no experimental data is available for the use of this compound complexes in this reaction, a data table of their performance in alkene epoxidation cannot be compiled.
Viii. Environmental Fate and Degradation Mechanisms of Nitrosophenol Compounds
Atmospheric Transformations
Nitrosophenol compounds present in the atmosphere are subject to various transformation and removal processes. These include photochemical reactions in both the gas and aqueous phases, as well as physical removal through deposition.
Gas-phase photochemical reactions are a primary degradation pathway for many volatile organic compounds in the atmosphere, and nitrosophenols are no exception. The photolysis of ortho-nitrophenols, which are structurally similar to nitrosophenols, has been identified as a gas-phase source of nitrous acid (HONO). rsc.org This process is initiated by intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group upon irradiation with light in the 300-500 nm range. rsc.org It is plausible that ortho-nitrosophenols undergo a similar intramolecular hydrogen transfer, leading to their degradation.
For nitrophenols, photolysis in the gas phase can lead to the formation of biradicals, which can then react with oxygen to form highly oxygenated, low-volatility compounds that contribute to the formation of secondary organic aerosol (SOA). mdpi.com The presence of nitrogen oxides (NOx) can inhibit the formation of SOA. mdpi.com Quantum mechanical calculations on nitrophenols indicate that upon absorbing sunlight, they can dissociate into hydroxyl radicals (OH•) and nitric oxide (NO) as major products. rsc.org
A proposed mechanism for the gas-phase degradation of nitrophenols that may be analogous for nitrosophenols is the formation of biradicals, which can further react with oxygen to produce peroxy radicals and subsequently highly oxygenated low-volatility compounds responsible for SOA formation. mdpi.com
Nitrosophenol compounds can be partitioned into atmospheric water droplets such as clouds, fog, and rain, where they can undergo aqueous-phase photolysis. This is considered an important sink for atmospheric nitrophenols and likely for nitrosophenols as well. unito.it
In the atmospheric aqueous phase, the degradation of nitrophenols is driven by several processes, with the reaction with hydroxyl radicals (•OH) often being the most significant removal pathway. researchgate.net This is followed by reactions with nitrate (B79036) radicals (•NO3) and direct photolysis. researchgate.net For some nitrophenols, aqueous-phase photo-oxidation has been shown to be a rapid process, with atmospheric lifetimes on the order of hours under simulated cloud conditions. acs.org
The direct photolysis of nitrophenols in aqueous solutions can also be a significant degradation pathway, especially under summertime irradiation conditions. unito.it Studies on the phototransformation of 2-nitrophenol (B165410) in aqueous solution have shown that it undergoes degradation upon irradiation. unito.it The photolysis of 4-nitrophenol (B140041) has been observed to produce by-products such as benzoquinone and 4-nitrosophenol. cdc.gov
In addition to chemical transformations, nitrosophenol compounds can be physically removed from the atmosphere through wet and dry deposition. Wet deposition involves the removal of these compounds by rain, snow, and fog, while dry deposition involves the gravitational settling of aerosol particles to which these compounds may be adsorbed. cdc.gov The detection of nitrophenols in rainwater confirms that wet deposition is an active removal process. cdc.gov
The atmospheric lifetime of these compounds is determined by the combined rates of all removal processes. For the analogous nitrophenols, atmospheric half-lives are estimated to range from 3 to 18 days. cdc.govnih.gov However, the lifetime can be significantly shorter depending on the specific compound and atmospheric conditions. For instance, the half-life of 4-nitrophenol due to direct photolysis in solution has been estimated to be around 1.3 days under summertime conditions. unito.it
| Compound | Process | Estimated Half-Life | Conditions |
|---|---|---|---|
| Nitrophenols (general) | Combined Processes | 3–18 days | General atmospheric conditions cdc.govnih.gov |
| 4-Nitrophenol | Aqueous Phase Direct Photolysis | 1.3 days | Summertime irradiation unito.it |
| 2-Nitrophenol | Aqueous Phase Direct Photolysis | 5.4 days | Summertime irradiation unito.it |
Aquatic Environmental Processes
When nitrosophenol compounds enter water bodies, they are subject to further degradation through processes such as photolysis and biodegradation.
In surface waters, photolysis is an important degradation process for nitrophenols, particularly in near-surface waters where sunlight penetration is maximal. cdc.gov The half-life of nitrophenols due to photolysis in freshwater can range from one to eight days, while in seawater, it may be longer, ranging from 13 to 139 days. cdc.gov The photocatalytic degradation of nitrophenols in the presence of titanium dioxide (TiO2) has been shown to lead to their complete mineralization. researchgate.net The primary attack is by hydroxyl radicals, leading to the formation of dihydroxynitrobenzenes. researchgate.net
Biodegradation is a key process that determines the fate of nitrosophenol compounds in aquatic environments. While information on nitrosophenols is scarce, studies on nitrophenols indicate that they are generally susceptible to microbial degradation, although they can be more resistant than other phenols. researchgate.net
The biodegradability of nitrophenols can be highly variable and may depend on factors such as the microbial community present, the concentration of the compound, and the presence of other organic matter. osti.govnih.govsci-hub.se In some cases, a period of adaptation may be required before microbial communities can effectively degrade these compounds. sci-hub.se For 4-nitrophenol, it has been observed that pre-exposure of microbial communities can drastically increase degradation rates. sci-hub.se
The biodegradation of p-nitrophenol by a Moraxella species has been shown to proceed through the initial removal of the nitro group to form hydroquinone (B1673460), which is then further degraded to β-ketoadipic acid. nih.gov In another pathway, p-nitrophenol is converted to 4-nitrocatechol, then to 1,2,4-benzenetriol, and eventually enters the tricarboxylic acid (TCA) cycle. nih.gov
| Compound | Water Body | Process | Estimated Half-Life |
|---|---|---|---|
| Nitrophenols (general) | Freshwater | Photolysis | 1–8 days cdc.gov |
| Nitrophenols (general) | Seawater | Photolysis | 13–139 days cdc.gov |
| 4-Nitrophenol | Aerobic top-soil (proxy for sediment) | Biodegradation | 1–3 days cdc.gov |
| 2-Nitrophenol | Aerobic conditions | Biodegradation | ~12 days cdc.gov |
Soil Environmental Processes
The persistence and transformation of nitrosophenols in soil are critically dependent on the microbial communities present and the prevailing redox conditions, primarily whether the environment is aerobic (oxygen-rich) or anaerobic (oxygen-deficient).
Microbial activity is the principal driver for the degradation of aromatic compounds in soil. The functional group of a compound—in this case, the nitroso group (-N=O)—largely dictates the metabolic pathway utilized by microorganisms.
Anaerobic Conditions: In the absence of oxygen, the most characteristic transformation for nitroaromatic compounds is the sequential reduction of the nitrogen-containing functional group. nih.govnm.gov Anaerobic bacteria readily reduce the nitro group (-NO₂) through nitroso (-N=O) and hydroxylamino (-NHOH) intermediates to the corresponding amine (-NH₂). nih.gov Therefore, a nitrosophenol compound already represents an intermediate in this established pathway. Its primary anaerobic fate is further reduction to the corresponding aminophenol. This reductive process has been demonstrated in various anaerobic systems for destroying nitroaromatic contaminants like pesticides and munitions in soil. nih.gov
Aerobic Conditions: Under aerobic conditions, microorganisms employ different strategies, typically involving oxygenase enzymes. For the closely related nitrophenols, aerobic degradation can proceed via two main routes: the monooxygenase-catalyzed removal of the nitro group to form intermediates like hydroquinone or benzenetriol, or dioxygenase-catalyzed reactions that hydroxylate the aromatic ring and lead to its eventual cleavage. nih.govnih.gov While specific pathways for nitrosophenols are not well-documented, it is plausible that similar oxidative mechanisms would be involved, leading to the breakdown of the aromatic structure. The presence of the nitroso group makes these compounds susceptible to microbial degradation, though the rate can be influenced by factors such as soil type, pH, temperature, and the specific microbial consortia present. jebas.org
Identification of Environmental Transformation Products and Metabolites
The transformation of nitrosophenols in the environment leads to the formation of various intermediate and final breakdown products. The identity of these metabolites is a direct consequence of the degradation pathway.
Based on the established reduction sequences for nitroaromatics, the primary environmental metabolites of nitrosophenols under anaerobic conditions are aminophenols. nih.govscilit.com For instance, 5-Methoxy-2-nitrosophenol would be reduced to 5-Methoxy-2-aminophenol. This transformation from a nitroso to an amino group represents a significant detoxification step, as aminophenols are generally more amenable to further degradation.
In cases where the degradation proceeds aerobically, the potential metabolites are more diverse. Drawing parallels from nitrophenol metabolism, initial transformation products could include catechols and other hydroxylated aromatics. nih.gov Subsequent enzymatic action would lead to the cleavage of the aromatic ring, producing aliphatic acids such as β-ketoadipate, which can then be funneled into central metabolic cycles like the TCA cycle for complete mineralization to carbon dioxide and water. nih.gov
Below is a table of potential transformation products for a generic nitrosophenol compound based on established degradation pathways of related molecules.
| Parent Compound | Degradation Condition | Key Transformation Process | Primary Metabolite |
| R-Nitrosophenol | Anaerobic | Reduction | R-Aminophenol |
| R-Nitrosophenol | Aerobic | Oxidation / Hydroxylation | R-Catechol / Ring Fission Products |
Note: "R" represents the rest of the molecular structure, such as the methoxy (B1213986) group in this compound.
Anthropogenic Sources and Environmental Occurrence Context
Nitrosophenol compounds are part of the broader family of nitroaromatic chemicals, which are released into the environment almost exclusively from anthropogenic activities. nih.gov There is little evidence for the natural formation of these compounds, in contrast to some nitrophenols which have been identified as natural products. cdc.govresearchgate.net
The primary sources of related nitroaromatic compounds are industrial processes. nih.govtidjma.tn They are used extensively as intermediates and precursors in the synthesis of a wide array of commercial products. nih.govcdc.gov Environmental contamination can occur through releases from manufacturing and processing facilities. cdc.gov
Key anthropogenic sources and contexts for environmental release are summarized in the table below.
| Source Category | Specific Examples | Environmental Release Pathways |
| Industrial Manufacturing | Production of dyes, pigments, pesticides, fungicides, pharmaceuticals, and rubber chemicals. cdc.govnih.gov | Industrial wastewater discharge; atmospheric emissions; improper disposal of chemical waste. cdc.govpjoes.com |
| Fossil Fuel Combustion | Exhaust from gasoline and diesel-powered vehicles. cdc.govnih.gov | Direct release to the atmosphere, followed by deposition onto soil and water. |
| Agricultural Activities | Degradation of certain organophosphate pesticides (e.g., parathion (B1678463) breaks down into 4-nitrophenol). cdc.gov | Agricultural runoff from treated fields into surface waters; direct deposition onto soil. |
| Waste Disposal | Leaching from hazardous waste sites and landfills containing industrial or chemical waste. cdc.govllojibwe.org | Contamination of soil and groundwater surrounding the disposal site. |
While specific monitoring data for this compound are not widely available, the compound's structural similarity to industrially significant nitrophenols suggests its potential occurrence in environments impacted by chemical manufacturing and processing industries. cdc.gov
Ix. Advanced Applications and Functional Material Design Leveraging 5 Methoxy 2 Nitrosophenol Chemistry
Utilization as Intermediates in Organic Synthesis
The reactivity of the functional groups in 5-methoxy-2-nitrosophenol makes it a strategic precursor for constructing more complex molecular frameworks. The nitroso group can be readily oxidized to a nitro group or reduced to an amine, while the phenolic hydroxyl group offers sites for etherification, esterification, or participation in cyclization reactions. This versatility is pivotal in the synthesis of a variety of organic compounds.
Precursors for Pharmaceutical Compounds
While direct, large-scale application as a pharmaceutical precursor is not widely documented, the chemical functionalities of this compound are relevant to the synthesis of bioactive heterocyclic systems. For instance, the reaction of copper(II) complexes of this compound with triphenylphosphine (B44618) results in deoxygenation and intramolecular cyclization to yield 2-amino-7-methoxy-3H-phenoxazin-3-one. nih.gov The phenoxazinone core is a significant structural motif found in various biologically active molecules, including the potent antineoplastic agent actinomycin. nih.gov The synthesis of this scaffold from a nitrosophenol derivative highlights its potential as a starting material for accessing complex heterocyclic compounds of pharmaceutical interest.
Synthesis of Dyes, Pigments, and Imaging Agents
The chemistry of nitrosophenols is historically linked to the creation of dyes and pigments. These compounds can tautomerize to a quinone-monoxime form, which readily chelates with metal ions to produce intensely colored complexes. nih.gov This property is the basis for their application as colorants. While specific dyes derived directly from this compound are not extensively detailed in contemporary literature, the broader class of metal-nitrosophenolato complexes has been used in coloration. nih.gov A notable example from this class is an iron tris(1-nitroso-2-naphtholato) complex, known as Pigment Green 8, which has found commercial use in coloring textiles, paints, and rubber. nih.gov This underscores the potential of related structures like this compound in the development of novel colorimetric materials.
Development of Agrochemicals and Pesticides
There is limited specific information on the use of this compound as an intermediate in the synthesis of modern agrochemicals. However, the related nitro-analogue, 5-methoxy-2-nitrophenol, and its salts are components of plant growth regulators, demonstrating that this substitution pattern on a phenol (B47542) ring is relevant to agricultural applications. The nitro and nitroso functional groups are known to impart biological activity, and various nitroaromatic compounds have been investigated for herbicidal and pesticidal properties. nih.gov
Roles in Sensor Development and Analytical Probes
The ability of this compound to form stable, colored complexes with specific metal ions makes it a useful reagent in analytical chemistry. It has been successfully employed as a chromogenic agent for the spectrophotometric determination of palladium(II). This application leverages the formation of a distinctively colored complex between the nitrosophenol and palladium ions, allowing for the quantification of the metal in a sample based on the intensity of the color. Such methods are valued for their simplicity and sensitivity in trace metal analysis.
Emerging Biological Roles and Biomimetic Systems
Recent investigations into the coordination chemistry of this compound have provided insights that are relevant to the design of biomimetic systems. Biomimetic chemistry seeks to replicate the function of biological molecules, particularly enzymes, with smaller, more robust synthetic analogues.
The reaction of a copper(II) bis(5-methoxy-2-nitrosophenolato) complex with triphenylphosphine serves as a functional model for some biological redox processes. nih.govnih.gov In this reaction, the triphenylphosphine deoxygenates the nitroso group, which is followed by the reduction of the copper(II) center and the formation of a phenoxazinone product. nih.gov This transformation mimics aspects of reactions catalyzed by metalloenzymes that involve substrate oxidation coupled with metal reduction and oxygen atom transfer. Understanding such reactions can aid in the design of catalysts that replicate the function of enzymes like phenoxazinone synthase, which is involved in the biosynthesis of antibiotics. nih.goviitkgp.ac.in
X. Future Research Directions and Unaddressed Challenges in 5 Methoxy 2 Nitrosophenol Studies
Development of Green Chemistry Approaches for Synthesis
A primary challenge in the study and application of 5-Methoxy-2-nitrosophenol is the development of environmentally benign synthesis methods. Traditional synthesis routes for related nitrophenols often rely on harsh reagents and produce significant waste. Future research must pivot towards sustainable methodologies.
Key Research Objectives:
Solvent-Free and Catalyst-Free Synthesis: Inspired by economical production methods for other nitrophenols, research should explore the synthesis of 5M2NP by controlling physical parameters like temperature and reactant concentrations, thereby eliminating the need for organic solvents and costly catalysts. mdpi.com
Electrochemical Synthesis: The electrochemical reduction of nitrophenols to valuable aminophenols has been demonstrated as a viable green alternative. mdpi.com A similar approach could be investigated for the controlled synthesis of 5M2NP or its derivatives, offering a clean, effective method with minimal by-products.
Biocatalysis and Plant-Extract-Mediated Synthesis: Leveraging biological systems is a cornerstone of green chemistry. Using plant extracts, which contain phytochemicals capable of bioreduction, for the synthesis of nanoparticles that can catalyze nitrophenol reduction is a promising area. nih.gov Future work could explore the direct enzymatic synthesis of 5M2NP or the use of plant-extract-derived catalysts.
Deeper Mechanistic Understanding of Complex Reactions
While the biosynthetic origin of this compound from 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) has been identified, the precise chemical mechanisms are not fully elucidated. biorxiv.orgresearchgate.netbiorxiv.org Understanding these and other reactions is fundamental to controlling its formation and reactivity.
Unaddressed Challenges:
Biosynthesis Pathway: Labeling experiments have confirmed that 5M2NP is derived from DIMBOA upon tissue disruption in maize. biorxiv.orgresearchgate.net However, the conversion can occur with or without enzymatic action, suggesting complex abiotic and biotic pathways that require further investigation. researchgate.net A detailed study of the intermediates and the specific enzymes or conditions that favor its formation is a critical next step.
Photochemical Reactions: Nitrophenols are known to undergo complex photochemical reactions in the environment, including photolysis and reactions with hydroxyl radicals that can lead to the formation of secondary organic aerosols. mdpi.comcopernicus.org The photochemical fate of 5M2NP, particularly its stability and transformation under UV light, is a significant unknown that has implications for its environmental impact.
Reaction Kinetics: The kinetics of key reactions, such as its formation from DIMBOA or its reduction to the corresponding aminophenol, are largely uncharacterized. Kinetic studies are essential for predicting its stability, reactivity, and for optimizing any potential catalytic applications. nih.gov
Exploration of Novel Catalytic Systems and Applications
The reduction of nitrophenols to aminophenols is a commercially important reaction and a benchmark for testing the efficacy of new catalysts. nih.govacs.org Given its structure, this compound is a prime candidate for such catalytic transformations, yet this area remains unexplored.
Future Research Directions:
Nanoparticle Catalysis: A vast array of noble and non-noble metal nanoparticles (e.g., Au, Ag, Cu, Fe₃O₄-Au) have proven to be highly effective catalysts for the reduction of 4-nitrophenol (B140041). acs.orgmdpi.com Systematic studies are needed to evaluate the catalytic efficiency of these systems for the reduction of 5M2NP. The position of the methoxy (B1213986) and nitro groups may influence the molecule's adsorption on the catalyst surface, potentially leading to different reaction kinetics compared to other isomers. nih.govnih.gov
Bimetallic and Supported Catalysts: Research should focus on developing bimetallic nanoparticles and supported catalysts to enhance activity and recyclability. Systems like Fe₃O₄-Au magnetic nanocomposites offer the advantage of easy separation from the reaction mixture, a key feature for industrial applications. mdpi.com
Mechanism of Catalytic Reduction: The catalytic reduction of nitrophenols is understood to follow a Langmuir-Hinshelwood mechanism, where the nitrophenolate ion and the reducing agent (e.g., BH₄⁻) adsorb onto the catalyst surface before the reaction occurs. nih.govnih.gov This mechanism should be verified and detailed for 5M2NP to optimize catalyst design.
| Catalyst | Support/Stabilizer | Target Compound | Key Findings | Reference |
|---|---|---|---|---|
| Copper(II) Complexes | N,O-Chelating Schiff Base Ligands | 4-Nitrophenol | Achieved up to 97.5% conversion; catalyst is active and recyclable. | nih.gov |
| Gold Nanoparticles (AuNPs) | Ionic Liquid ([C₄C₁₆Im]Br) | 2-Nitrophenol (B165410) & 4-Nitrophenol | Demonstrated excellent catalytic activity and good recyclability over multiple cycles. | nih.gov |
| Silver Nanoparticles (AgNPs) | Poly(acrylic acid) (PAA) | 4-Nitrophenol | Exhibited very high catalytic activity, which could be modulated by surface functionalization. | acs.org |
| Fe₃O₄-Au Nanocomposites | Magnetic Hollow Microspheres | 4-Nitrophenol | Highly efficient and magnetically separable, making it suitable for mass production applications. | mdpi.com |
Integration of Advanced Analytical and Computational Techniques for Comprehensive Characterization
A comprehensive understanding of this compound requires the application of a suite of modern analytical and computational tools. While its presence has been detected, a full characterization of its properties is lacking. researchgate.net
Future Research Directions:
Advanced Chromatography and Electrophoresis: Techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are essential for the separation and sensitive determination of nitrophenol isomers from complex environmental or biological matrices. researchgate.netresearchgate.netbohrium.comnih.gov Developing and validating such methods for 5M2NP is a prerequisite for accurate quantification in future studies.
Spectroscopic and Spectrometric Analysis: Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can provide deep insights into the excited-state dynamics and photochemical pathways of 5M2NP, similar to what has been done for other nitrophenols. mdpi.com This, combined with mass spectrometry for product identification, can build a complete picture of its reaction mechanisms. researchgate.net
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting molecular structures, spectroscopic properties, and reaction energetics. chemmethod.comresearchgate.net Computational studies can be used to investigate the reaction mechanism between phenoxy radicals and nitrogen dioxide to form nitrophenols, model the adsorption of 5M2NP onto catalyst surfaces, and help interpret experimental spectroscopic data. researchgate.netresearchgate.netresearchgate.net
Detailed Environmental Risk Assessment and Remediation Strategies for Nitrosophenol Contaminants
The discovery of this compound as a natural product necessitates a thorough evaluation of its environmental fate, toxicity, and potential risks. nih.govcdc.gov Currently, there is a significant lack of data in this area.
Unaddressed Challenges:
Environmental Fate and Transport: The persistence and mobility of 5M2NP in soil and water are unknown. Research is needed to determine its half-life under various environmental conditions and to model its transport through different environmental compartments. nih.govmdpi.comntis.gov
Toxicity Assessment: The toxicological profile of 5M2NP has not been established. cdc.gov Its impact on aquatic organisms, soil microbes, and ultimately human health needs to be rigorously assessed to understand the risks associated with its release into the environment.
Development of Remediation Strategies: Nitrophenols are recognized as priority pollutants, and various remediation technologies have been developed for their removal. researchgate.netnih.govepa.govmdpi.comblastox.com Future work should test the efficacy of these methods, including bioremediation, Fenton's treatment, ozonation, and advanced oxidation processes, for the specific degradation of this compound from contaminated soil and water. researchgate.net Combining chemical oxidation with biodegradation has shown promise for other nitrophenols and could be an effective strategy. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
